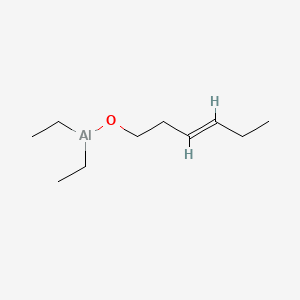
Aluminum, diethyl((3E)-3-hexen-1-olato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, diethyl((3E)-3-hexen-1-olato)- is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features an aluminum center coordinated to diethyl groups and a (3E)-3-hexen-1-olato ligand, which imparts distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl((3E)-3-hexen-1-olato)- typically involves the reaction of diethylaluminum chloride with (3E)-3-hexen-1-ol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction scheme is as follows:
Al(C2H5)2Cl+(3E)-3-hexen-1-ol→Al(C2H5)2((3E)-3-hexen-1-olato)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum, diethyl((3E)-3-hexen-1-olato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often involving the reduction of other substrates.
Substitution: The diethyl and (3E)-3-hexen-1-olato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various reduced aluminum species.
Applications De Recherche Scientifique
Aluminum, diethyl((3E)-3-hexen-1-olato)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings, as well as in flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of aluminum, diethyl((3E)-3-hexen-1-olato)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The (3E)-3-hexen-1-olato ligand can also participate in these reactions, providing additional reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum diethylphosphinate: Another organoaluminum compound with flame retardant properties.
Aluminum trihydrate: Commonly used in flame retardants and as a filler in various materials.
Aluminum monochloride: An aluminum compound with different reactivity and applications.
Propriétés
Numéro CAS |
68900-84-5 |
|---|---|
Formule moléculaire |
C10H21AlO |
Poids moléculaire |
184.25 g/mol |
Nom IUPAC |
diethyl-[(E)-hex-3-enoxy]alumane |
InChI |
InChI=1S/C6H11O.2C2H5.Al/c1-2-3-4-5-6-7;2*1-2;/h3-4H,2,5-6H2,1H3;2*1H2,2H3;/q-1;;;+1/b4-3+;;; |
Clé InChI |
OUDHIMUQHBSXND-FHJHGPAASA-N |
SMILES isomérique |
CC/C=C/CCO[Al](CC)CC |
SMILES canonique |
CCC=CCCO[Al](CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















